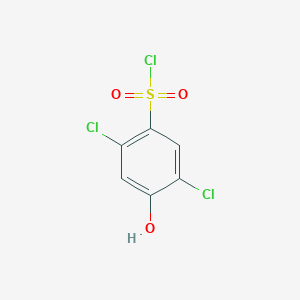
2,5-二氯-4-羟基苯磺酰氯
描述
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl3O3S . It is used in the preparation of amino acid derivatives with anticancer activity . It has also been used to study the synthesis and structure–activity profile of benzoxazole benzenesulfonamide analogs .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with two chlorine atoms, a hydroxy group, and a sulfonyl chloride group . The molecular weight of the compound is 261.51 .科学研究应用
合成和衍生物
2,5-二氯-4-羟基苯磺酰氯已被用于合成各种化合物。例如,它已被用于制备氯羟基苯磺酰衍生物,这些衍生物因其作为除草剂的潜力而引起兴趣 (Cremlyn & Cronje, 1979)。此外,它还可作为合成具有生物活性衍生物的起始物质,例如在与哌啶偶联形成的化合物中,用于测试酶抑制活性 (Khalid et al., 2013)。
分析化学
在分析化学中,2,5-二氯-4-羟基苯磺酰氯已被用于色度法程序,例如在使用一种显色系统对血清或尿液中尿酸进行酶测定 (Fossati, Prencipe, & Berti, 1980)。这表明了它在临床化学和诊断中的实用性。
环境化学
这种化合物已被确定为水源中的持久性污染物,突显了其环境影响。对这类污染物的分析对于环境监测和保护至关重要 (Wang et al., 2015)。
催化和反应机制
研究探讨了2,5-二氯-4-羟基苯磺酰氯在各种催化过程中的作用。例如,在不同溶剂混合物中的水解提供了关于化学反应中催化机制和溶剂效应的见解 (Ivanov et al., 2005)。
药物应用
尽管与药物使用或剂量无直接关系,但该化合物已被用于合成潜在的治疗剂。例如,它是一种线性合成化合物的一部分,用于筛选α-葡萄糖苷酶抑制剂,表明了它在药物发现中的相关性 (Abbasi et al., 2019)。
安全和危害
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and P310 (immediately call a poison center or doctor/physician). The UN number is 3261, and the hazard statement is H314 (causes severe skin burns and eye damage) .
属性
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRLFNGLLFHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)


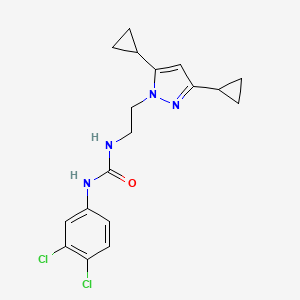
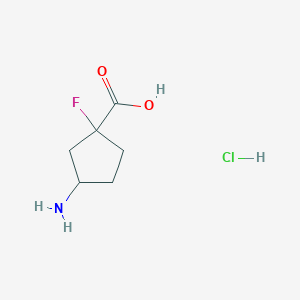
}acetamide](/img/structure/B2453148.png)
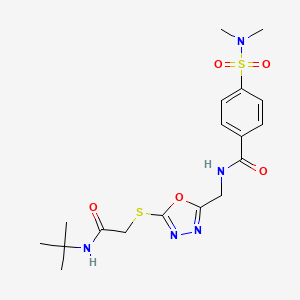
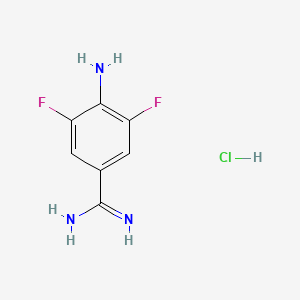
![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)
![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)
